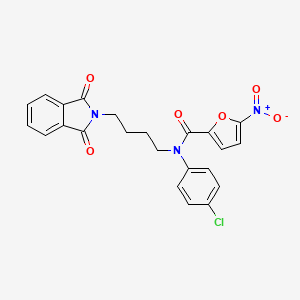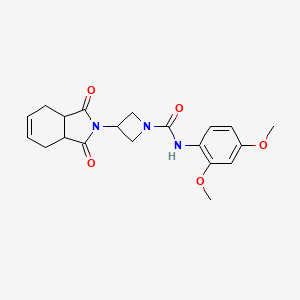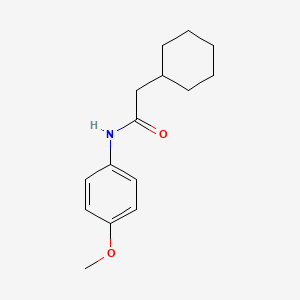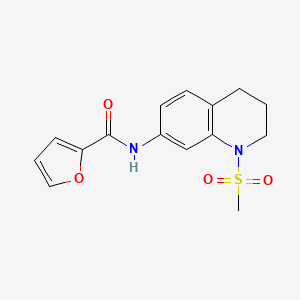![molecular formula C14H22N4O4S B2887857 2-(N-methylmethanesulfonamido)-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]acetamide CAS No. 2034223-67-9](/img/structure/B2887857.png)
2-(N-methylmethanesulfonamido)-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(N-methylmethanesulfonamido)-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]acetamide is a complex organic compound that features a sulfonamide group, a pyrazine ring, and a cyclohexyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-methylmethanesulfonamido)-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]acetamide typically involves multiple steps:
Formation of the sulfonamide group: This can be achieved by reacting a suitable amine with a sulfonyl chloride under basic conditions.
Cyclohexyl group attachment: The cyclohexyl group can be introduced via a nucleophilic substitution reaction.
Pyrazine ring incorporation: The pyrazine ring can be attached through an etherification reaction, where a hydroxyl group on the cyclohexyl ring reacts with a pyrazine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfonamide group.
Reduction: Reduction reactions could target the pyrazine ring or the sulfonamide group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the cyclohexyl and pyrazine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
科学的研究の応用
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its functional groups allow for further chemical modifications.
Biology
The sulfonamide group suggests potential biological activity, as sulfonamides are known for their antibacterial properties. This compound could be investigated for similar effects.
Medicine
Given its structural features, the compound might be explored as a drug candidate, particularly for its potential to interact with biological targets such as enzymes or receptors.
Industry
In material science, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or activating their function. The sulfonamide group could mimic natural substrates, leading to competitive inhibition.
類似化合物との比較
Similar Compounds
Sulfanilamide: A simpler sulfonamide with known antibacterial properties.
Cyclohexylamine: A compound featuring a cyclohexyl group, used in various chemical syntheses.
Pyrazinamide: A pyrazine derivative with antitubercular activity.
Uniqueness
2-(N-methylmethanesulfonamido)-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]acetamide is unique due to its combination of functional groups, which confer a range of chemical reactivity and potential biological activity. This makes it a versatile compound for research and industrial applications.
特性
IUPAC Name |
2-[methyl(methylsulfonyl)amino]-N-(4-pyrazin-2-yloxycyclohexyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O4S/c1-18(23(2,20)21)10-13(19)17-11-3-5-12(6-4-11)22-14-9-15-7-8-16-14/h7-9,11-12H,3-6,10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNRYHRZHXFZSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1CCC(CC1)OC2=NC=CN=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanoate](/img/structure/B2887777.png)
![6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(4-ethoxyphenyl)acetate](/img/structure/B2887778.png)

![[(E)-But-2-enyl] 2-aminoacetate;2,2,2-trifluoroacetic acid](/img/structure/B2887780.png)
![[2-(3,4-Dimethoxyphenyl)ethyl][(5-bromo-2-methoxyphenyl)sulfonyl]amine](/img/structure/B2887781.png)


![4-[2-(4-Bromophenoxy)ethyl]piperazin-2-one](/img/structure/B2887785.png)
![2-(7-{[(4-methoxyphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)-N-(4-methylphenyl)acetamide](/img/structure/B2887789.png)

![N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-2-methylpropane-1-sulfonamide](/img/structure/B2887794.png)

![2-(5-chlorothiophen-2-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2887797.png)
